3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold combining pyrazole and quinoline moieties. Key substituents include a 4-ethoxyphenyl group at position 3 and a 3-methylbenzyl group at position 4. The ethoxy group enhances lipophilicity, while the methylbenzyl substituent may influence receptor binding specificity. Pyrazoloquinolines are pharmacologically significant, with reported activities such as anticancer, anti-inflammatory, and enzyme inhibition (e.g., COX-2, PDE4) .
Properties
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-3-32-21-9-7-20(8-10-21)27-23-17-31(16-19-6-4-5-18(2)13-19)24-15-26-25(33-11-12-34-26)14-22(24)28(23)30-29-27/h4-10,13-15,17H,3,11-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSBBOJIEIEFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC(=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombosis and hemostasis.
Mode of Action
The compound acts as an antagonist to the PAR4 receptor. It binds to the receptor, preventing its activation and subsequent signaling. This inhibits platelet aggregation, a key process in blood clot formation.
Biochemical Pathways
The inhibition of PAR4 affects the thrombin-PAR pathway . This pathway is involved in platelet activation and aggregation, which are critical steps in the formation of blood clots. By blocking PAR4, the compound disrupts this pathway, reducing platelet aggregation and the risk of thrombosis.
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes. It also shows good oral pharmacokinetic properties in mice, with a half-life of 7.32 hours and a bioavailability of 45.11%. These properties suggest that the compound could be effectively absorbed and utilized in the body.
Result of Action
The compound’s action results in effective antiplatelet activity . It inhibits platelet aggregation in a concentration-dependent manner, reducing the risk of thrombosis. Importantly, it does this without affecting the coagulation system or increasing the risk of bleeding.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability.
Biological Activity
Chemical Structure and Properties
This compound belongs to the class of pyrazoloquinolines, characterized by their unique dioxin and pyrazole moieties. The structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.42 g/mol
The presence of the ethoxy and methylbenzyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and biological activity.
Anticancer Activity
Research indicates that compounds similar to 3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. A study demonstrated that related pyrazoloquinolines can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways and inflammatory responses .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related pyrazoloquinoline in human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation with an IC value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 .
Case Study 2: Antimicrobial Activity Assessment
In a comparative study assessing various derivatives of pyrazoloquinolines against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. The study concluded that structural modifications could enhance antimicrobial activity, warranting further investigation into this specific compound's efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structural analogues and their substituent variations:
Key Observations :
- Electron-Withdrawing Groups : Fluorine at R5 (as in ) may improve metabolic stability but reduce solubility compared to the target compound’s methyl group.
- Positional Isomerism : Ethoxy vs. methoxy at R3 () alters electronic effects, with ethoxy providing greater steric bulk.
Pharmacological Activity Comparison
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
